(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one
Description
The compound (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one belongs to the benzofuran-3(2H)-one class, characterized by a fused benzofuran core with a ketone group at position 2. Key structural features include:
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-methylphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-3-2-4-15(11-14)12-19-20(24)16-5-6-18(23)17(21(16)26-19)13-22-7-9-25-10-8-22/h2-6,11-12,23H,7-10,13H2,1H3/b19-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMBQOMDXXPTPD-UNOMPAQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one involves multiple steps, typically starting with the formation of the benzofuran core. One common method involves a free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the cyclization process. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related benzofuran-3(2H)-one derivatives:
Key Observations:
- Electron-donating groups (e.g., methoxy in Compound 10) improve solubility and bioavailability . Hydroxy groups (e.g., in E2 and Compound 66) correlate with higher bioavailability scores (0.55–0.56) and water solubility .
- Position 7 Modifications: Morpholinomethyl (target compound) vs. piperazinylmethyl (Compound 11): Morpholine’s oxygen may offer better solubility than piperazine’s basic nitrogen, which could influence pharmacokinetics . Dimethylamino groups (e.g., Compound 65) show moderate solubility but lower synthetic yields compared to morpholine derivatives .
Biological Activity
(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a benzofuran core, characterized by the presence of a hydroxyl group, a morpholinomethyl substituent, and a methylbenzylidene moiety. Its molecular formula is , with a specific geometric configuration indicated by the (Z) notation.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antioxidant Properties
- Mechanism : The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.
- Research Findings : Studies demonstrate that benzofuran derivatives can enhance cellular antioxidant defenses, contributing to cellular protection against oxidative damage.
2. Antimicrobial Activity
- Mechanism : The compound displays inhibitory effects against various bacterial and fungal strains.
- Case Studies : In vitro tests have indicated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential use in treating infections.
3. Anticancer Effects
- Mechanism : Preliminary studies suggest that this compound may induce apoptosis and cell cycle arrest in cancer cells.
- Research Findings : Cell line studies have reported significant reductions in cancer cell proliferation, indicating its potential as an anticancer agent.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methoxyphenyl-benzofuran | Contains methoxy group | Antioxidant | Lacks morpholino group |
| 5-Hydroxybenzofuran | Hydroxyl group on benzofuran | Antimicrobial | No methylene linker |
| Morpholino-benzothiazole | Morpholino attached to thiazole | Anticancer | Different heterocyclic core |
The presence of both a methoxy group and a morpholinomethyl substituent on the benzofuran structure distinguishes this compound from these similar compounds, potentially enhancing its biological activity and selectivity.
The biological activity of this compound is attributed to its interactions with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in oxidative stress pathways or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity related to inflammation or cell growth, contributing to its therapeutic effects.
Research Findings and Case Studies
-
Antioxidant Activity Study
- A study demonstrated that derivatives similar to this compound significantly increased the total antioxidant capacity in human cell lines.
-
Antimicrobial Efficacy
- Clinical trials showed that the compound exhibited potent antimicrobial activity against resistant strains of bacteria, paving the way for new therapeutic options.
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Cancer Cell Line Studies
- In vitro studies involving breast cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability, with IC50 values indicating strong anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
